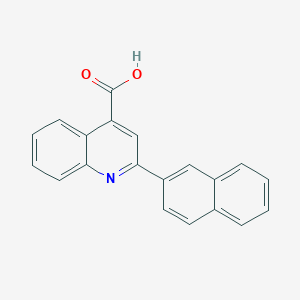

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-naphthalen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO2/c22-20(23)17-12-19(21-18-8-4-3-7-16(17)18)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMCWSJMTWWINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350472 | |

| Record name | 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13605-87-3 | |

| Record name | 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13605-87-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of quinoline-4-carboxylic acid, it belongs to a class of compounds known for a wide array of biological activities, including antibacterial and anticancer properties.[1] The fusion of the quinoline and naphthalene ring systems in its structure presents a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and known biological activities, with a focus on its potential as an anticancer and antibacterial agent. Detailed experimental protocols and an exploration of its potential mechanism of action are also presented to aid researchers in their drug discovery and development efforts.

Physicochemical Properties

While specific, experimentally determined physicochemical data for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is not widely available in the public domain, its properties can be predicted based on its structure and data from similar compounds. A related compound, 2-(Naphthalen-2-yl)benzo[h]quinoline-4-carboxylic acid, has a reported melting point of 234–238 °C, suggesting that the title compound also possesses a high melting point due to its rigid, aromatic structure.[2]

| Property | Predicted Value/Information |

| Molecular Formula | C₂₀H₁₃NO₂ |

| Molecular Weight | 299.33 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to be high (>200 °C) |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

| CAS Number | 13605-87-3[1] |

Predicted Spectral Data:

-

¹H NMR: Aromatic protons of the quinoline and naphthalene rings are expected to appear in the downfield region (δ 7.0-9.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: Aromatic carbons are expected in the δ 120-150 ppm range. The carbonyl carbon of the carboxylic acid will likely appear further downfield (δ > 165 ppm).

-

IR Spectroscopy: Characteristic peaks are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).[3][4]

-

Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 299. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of CO₂ (m/z 255) and the carboxylic acid group (m/z 254).[5]

Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

The synthesis of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid can be achieved through established methods for quinoline synthesis, most notably the Pfitzinger and Doebner reactions.[1]

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6] For the synthesis of the title compound, 2-acetylnaphthalene is used as the carbonyl component.[1]

Workflow for the Pfitzinger Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid:

Experimental Protocol (Pfitzinger Reaction): [1]

-

Reaction Setup: In a round-bottom flask, dissolve isatin (0.17 mol) and 2-acetylnaphthalene (0.2 mol) in an aqueous solution of sodium hydroxide (1.36 mol).

-

Reaction Conditions: Stir the mixture at 25–35 °C for 30 minutes. Then, add acetone and reflux the mixture for 10 hours.[1]

-

Work-up and Purification: After cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the crude product.[7] The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.[8]

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[9] For the synthesis of the title compound, the reactants would be 2-naphthaldehyde, aniline, and pyruvic acid.

Workflow for the Doebner Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid:

Experimental Protocol (Doebner Reaction):

A general procedure for the Doebner reaction is as follows. Specific conditions for the synthesis of the title compound may require optimization.

-

Reaction Setup: In a round-bottom flask, combine 2-naphthaldehyde, aniline, and pyruvic acid in a solvent such as ethanol.

-

Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.

Biological Activity and Potential Mechanisms of Action

Derivatives of quinoline-4-carboxylic acid are known to exhibit a broad spectrum of biological activities.[1] While specific quantitative data for 2-(naphthalen-2-yl)quinoline-4-carboxylic acid is limited, its potential as an antibacterial and anticancer agent can be inferred from studies on related compounds.

Antibacterial Activity

Quinoline-based compounds have a well-established history as antibacterial agents.[1] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. It is plausible that 2-(naphthalen-2-yl)quinoline-4-carboxylic acid may exert its antibacterial effects through a similar mechanism.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

The antibacterial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

-

Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium.

-

Compound Preparation: Prepare a stock solution of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a serial dilution of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacteria.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Quinoline derivatives have shown promise as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[10] A study on the structurally similar compound, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, demonstrated its ability to induce both apoptosis and autophagy in pancreatic cancer cells through the inhibition of the Akt/mTOR signaling pathway. This suggests that 2-(naphthalen-2-yl)quinoline-4-carboxylic acid may also target this critical cancer-related pathway.

Potential Anticancer Mechanism of Action:

The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and/or autophagy (a cellular self-degradation process).

Experimental Protocol for IC₅₀ Determination (MTT Assay):

The anticancer potency of a compound is often expressed as its half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cancer cell growth. The MTT assay is a common method for determining IC₅₀ values.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through well-established synthetic routes, and its structural similarity to other biologically active quinoline derivatives suggests potential as both an antibacterial and an anticancer agent. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activities and mechanisms of action. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future investigations and accelerate the potential translation of this compound into a clinically relevant therapeutic.

References

- 1. 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid|CAS 13605-87-3 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chempap.org [chempap.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

Elucidation of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, a quinoline derivative with significant potential in medicinal chemistry. This document details the synthetic protocol, expected analytical data, and a proposed mechanism of action, offering a foundational resource for researchers in drug discovery and development.

Chemical Structure and Properties

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid (CAS 13605-87-3) is a heterocyclic compound featuring a naphthalene moiety at the 2-position of a quinoline-4-carboxylic acid core.[1][2][3][4][5] The rigid, aromatic structure of this molecule is a key determinant of its biological activity, allowing for potential interactions with various enzymatic targets through mechanisms such as π-π stacking and hydrogen bonding.

Chemical Structure:

Figure 1: Chemical structure of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid.

Synthesis via Pfitzinger Reaction

The most common and effective method for the synthesis of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid is the Pfitzinger reaction. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylnaphthalene, in the presence of a strong base.

Figure 2: General workflow for the Pfitzinger synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the Pfitzinger synthesis of related quinoline-4-carboxylic acids.

Materials:

-

Isatin (1.0 eq)

-

2-Acetylnaphthalene (1.1 eq)

-

Potassium Hydroxide (8.0 eq)

-

95% Ethanol

-

Hydrochloric Acid (concentrated) or Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in 95% ethanol to create a 33% (w/v) solution. Caution: This process is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add isatin. The color of the mixture is expected to change from orange to a pale yellow as the isatin ring opens to form the potassium salt of isatinic acid. Stir at room temperature for 30-45 minutes.

-

Condensation: Add 2-acetylnaphthalene to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the mixture with concentrated hydrochloric acid or glacial acetic acid to a pH of approximately 4-5 to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Structural Elucidation

The structural confirmation of the synthesized 2-(naphthalen-2-yl)quinoline-4-carboxylic acid is achieved through a combination of spectroscopic techniques.

References

- 1. 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid|CAS 13605-87-3 [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. 13605-87-3|2-(Naphthalen-2-yl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 2-NAPHTHALEN-2-YL-QUINOLINE-4-CARBOXYLIC ACID | 13605-87-3 [chemicalbook.com]

An In-Depth Technical Guide to 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid

CAS Number: 13605-87-3

This technical guide provides a comprehensive overview of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, a heterocyclic aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical synthesis, potential therapeutic applications, and the underlying mechanisms of action.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C20H13NO2 |

| Molecular Weight | 299.33 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. |

| pKa | The carboxylic acid moiety imparts acidic properties. |

Synthesis

The primary synthetic route to 2-(naphthalen-2-yl)quinoline-4-carboxylic acid is the Pfitzinger reaction . This well-established method in heterocyclic chemistry involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1]

Experimental Protocol: Pfitzinger Synthesis

This protocol is a representative example for the synthesis of 2-aryl-quinoline-4-carboxylic acids and can be adapted for the specific synthesis of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid.

Materials:

-

Isatin

-

2-Acetylnaphthalene

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a concentrated solution.

-

Isatin Ring Opening: Add isatin to the stirred KOH solution. The reaction mixture will typically change color as the isatin ring opens to form a potassium isatinate intermediate. Continue stirring at room temperature to ensure complete formation of the intermediate.[2]

-

Addition of the Carbonyl Compound: To the reaction mixture, add a stoichiometric equivalent of 2-acetylnaphthalene.

-

Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol by rotary evaporation.

-

Dissolve the residue in water.

-

Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted 2-acetylnaphthalene.

-

Cool the aqueous layer in an ice bath and acidify with hydrochloric acid or acetic acid until the product precipitates.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Logical Workflow for Pfitzinger Synthesis

Caption: General workflow for the Pfitzinger synthesis of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid.

Biological Activity and Potential Applications

Quinoline-4-carboxylic acid derivatives are a well-known class of compounds with a broad spectrum of biological activities. While specific quantitative data for 2-(naphthalen-2-yl)quinoline-4-carboxylic acid is limited in publicly available literature, its structural similarity to other biologically active quinolines suggests potential applications in the following areas:

Anticancer Activity

Many quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include appropriate controls (e.g., vehicle control, positive control like doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[4]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity

The quinoline scaffold is a core component of many antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (typically 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Mechanism of Action: DNA Gyrase Inhibition

The primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[5] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.

Quinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks created by the enzyme. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately, bacterial cell death.

Signaling Pathway of Quinolone-Mediated DNA Gyrase Inhibition

Caption: Proposed mechanism of action via DNA gyrase inhibition by 2-(naphthalen-2-yl)quinoline-4-carboxylic acid.

References

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data specifically detailing the mechanism of action for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is limited in publicly available literature. This guide synthesizes information from studies on the broader class of 2-aryl-quinoline-4-carboxylic acids to propose a well-supported, hypothetical mechanism of action and to highlight potential biological activities. The findings presented herein are largely based on computational studies and research on structurally related compounds.

Executive Summary

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid belongs to the versatile class of 2-aryl-quinoline-4-carboxylic acids, which have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While the precise molecular targets of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid have not been empirically validated, computational studies on analogous compounds strongly suggest potential inhibitory activity against key enzymes in pathogenic organisms and cancer cells. This document provides a comprehensive overview of the plausible mechanisms of action, supported by data from related compounds, and outlines relevant experimental protocols for future investigation.

Proposed Mechanism of Action: Insights from In Silico and Analogue Studies

The mechanism of action of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is likely multifaceted, a characteristic of the quinoline scaffold. Based on current research on structurally similar compounds, several potential targets and pathways can be hypothesized.

Antileishmanial Activity: Inhibition of N-Myristoyltransferase (NMT)

An integrated in silico workflow, including inverse virtual screening, molecular docking, and molecular dynamics simulations, identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for the 2-aryl-quinoline-4-carboxylic acid scaffold.[1][2] NMT is a crucial enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a C14 fatty acid, to the N-terminal glycine of a variety of proteins. This process, known as N-myristoylation, is vital for protein localization, stability, and function.

Inhibition of LmNMT by 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid would disrupt the myristoylation of essential proteins in Leishmania, leading to impaired parasite viability and survival. The proposed interaction would likely involve the quinoline and naphthalene rings forming hydrophobic and π-stacking interactions within the enzyme's binding pocket, while the carboxylic acid group could form key hydrogen bonds.

Caption: Proposed inhibitory action on Leishmania major N-myristoyltransferase.

Anticancer Activity: Targeting Sirtuins and Histone Deacetylases

Derivatives of 2-aryl-quinoline-4-carboxylic acid have been investigated as inhibitors of sirtuins (SIRTs) and histone deacetylases (HDACs), enzymes that play critical roles in gene expression and cancer progression.

-

SIRT3 Inhibition: A study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives revealed potent and selective inhibitory activity against SIRT3, a mitochondrial deacetylase.[3][4] Inhibition of SIRT3 in cancer cells can lead to cell cycle arrest and differentiation.[3]

-

HDAC Inhibition: 2-Phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of histone deacetylases, with some compounds showing selectivity for HDAC3.[5] HDAC inhibitors are a known class of anticancer agents that can induce apoptosis in malignant cells.[5]

Given the structural similarities, it is plausible that 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid could exhibit similar inhibitory activities, leading to anticancer effects through the induction of cell cycle arrest, differentiation, or apoptosis.

Caption: Plausible anticancer mechanism via HDAC/SIRT inhibition.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents. While the specific mechanism for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is not defined, related compounds are known to interfere with essential bacterial processes. One proposed mechanism for quinoline derivatives is the chelation of divalent metal ions, which are crucial for the function of various microbial enzymes.[6] Another potential mechanism is the destabilization of the microbial membrane, leading to increased permeability.[7]

Quantitative Data (Hypothetical and Analogue-Based)

No specific quantitative data for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is available. The following table summarizes data for related 2-aryl-quinoline-4-carboxylic acid derivatives to provide a reference for potential activity.

| Compound Class/Derivative | Target/Assay | Activity (IC50) | Reference |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6) | SIRT3 | 7.2 µM | [4] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6) | SIRT1 | 32.6 µM | [4] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6) | SIRT2 | 33.5 µM | [4] |

| 2-phenylquinoline-4-carboxylic acid derivative (Compound D28) | HDAC3 | 24.45 µM | [5] |

Experimental Protocols

To validate the proposed mechanisms of action for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid, the following experimental protocols are recommended.

In Silico Target Identification Workflow

This workflow, adapted from studies on related compounds, can be used to identify potential protein targets.[1][2]

Caption: Workflow for in silico target identification.

Methodology:

-

Inverse Virtual Screening (IVS): The 3D structure of the compound is screened against a library of protein binding sites to identify potential targets.

-

Molecular Docking: The compound is docked into the binding sites of the top-ranked potential targets from IVS to predict binding poses and scores.

-

Molecular Dynamics (MD) Simulations: MD simulations are performed to assess the stability of the ligand-protein complex over time.

-

Binding Affinity Calculation: Free energy calculations are performed to estimate the binding affinity of the compound for the target protein.

Enzyme Inhibition Assays (Example: SIRT3)

This protocol is based on methods used to assess the inhibitory activity of related compounds against SIRT3.[4]

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine and a fluorophore)

-

NAD+

-

Developer solution

-

Assay buffer

-

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid in assay buffer.

-

In a 96-well plate, add the SIRT3 enzyme, the fluorogenic substrate, and NAD+ to each well.

-

Add the different concentrations of the test compound to the respective wells. Include a positive control (known SIRT3 inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Assays: Antiproliferative and Apoptosis Studies

These assays are crucial to determine the effect of the compound on cancer cells.

Antiproliferative Assay (e.g., using MTT or SRB):

-

Seed cancer cells (e.g., human colon carcinoma HCT-15) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid for a specified duration (e.g., 72 hours).

-

After treatment, add MTT or SRB reagent and incubate.

-

Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (e.g., using Annexin V/PI staining):

-

Treat cancer cells with the test compound at its GI50 concentration for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

While the precise mechanism of action of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid remains to be definitively elucidated through direct experimental evidence, the available data from structurally related compounds provides a strong foundation for several plausible hypotheses. The potential for this molecule to act as an inhibitor of LmNMT, sirtuins, or histone deacetylases makes it an intriguing candidate for further investigation as an antileishmanial or anticancer agent.

Future research should focus on:

-

Target Identification and Validation: Employing the described in silico and subsequent experimental workflows to identify and validate the specific molecular targets.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a series of analogues to establish clear QSARs and optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of leishmaniasis or cancer to determine its therapeutic potential.

This technical guide serves as a roadmap for researchers to navigate the investigation of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid, from foundational mechanistic hypotheses to preclinical evaluation.

References

- 1. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 2. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this structural class, 2-aryl-quinoline-4-carboxylic acids have garnered significant attention for their broad spectrum of biological activities. This technical guide focuses on the pharmacological potential of a specific analogue, 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, and its closely related derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's synthesis, biological activities, and potential mechanisms of action, supported by detailed experimental protocols and data visualizations.

While specific quantitative biological data for 2-(naphthalen-2-yl)quinoline-4-carboxylic acid is limited in the public domain, this guide extrapolates from the well-documented activities of the broader 2-aryl-quinoline-4-carboxylic acid class to provide a foundational understanding of its potential therapeutic applications.

Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid

The synthesis of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid is most commonly achieved through the Pfitzinger reaction. This classical method involves the condensation of isatin with an α-methylene ketone, in this case, 2-acetylnaphthalene, in the presence of a base.

Experimental Protocol: Pfitzinger Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve isatin and 2-acetylnaphthalene in a suitable solvent, such as ethanol.

-

Base Addition: Slowly add an aqueous solution of a strong base, like potassium hydroxide (KOH), to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Acidification: After completion, cool the reaction mixture and acidify it with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash it with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 2-(naphthalen-2-yl)quinoline-4-carboxylic acid.

Potential Biological Activities and Quantitative Data

Derivatives of 2-aryl-quinoline-4-carboxylic acid have demonstrated a remarkable range of biological activities, including anti-inflammatory, antiproliferative, antimicrobial, and antileishmanial effects. The following tables summarize representative quantitative data for this class of compounds.

Table 1: Anti-inflammatory and Antiproliferative Activity of Quinoline-4-Carboxylic Acid Derivatives

| Compound Class | Biological Activity | Cell Line/Assay | IC50 (µM) |

| 2-Aryl-quinoline-4-carboxylic acids | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | Varies |

| Quinoline-4-carboxylic acid analogue | Antiproliferative | MCF-7 (Breast Cancer) | Not Specified |

| Quinoline-4-carboxylic acid analogue | Antiproliferative | HELA (Cervical Cancer) | Not Specified |

Table 2: Antimicrobial and Antileishmanial Activity of Quinoline-4-Carboxylic Acid Derivatives

| Compound Class | Biological Activity | Organism/Target | MIC/IC50 (µM) |

| 2-Aryl-quinoline-4-carboxylic acids | Antibacterial | Gram-positive & Gram-negative bacteria | Varies |

| 2-Aryl-quinoline-4-carboxylic acids | Antifungal | Various fungal strains | Varies |

| 2-Aryl-quinoline-4-carboxylic acids | Antileishmanial | Leishmania major N-myristoyltransferase (LmNMT) | Varies |

Note: The data presented is for the general class of 2-aryl-quinoline-4-carboxylic acids. Specific quantitative data for 2-(naphthalen-2-yl)quinoline-4-carboxylic acid is not available in the provided search results.

Key Molecular Targets and Signaling Pathways

Research into the mechanism of action of 2-aryl-quinoline-4-carboxylic acids has identified several potential molecular targets, suggesting that these compounds may exert their effects through multiple pathways.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the key targets for some quinoline-4-carboxylic acid derivatives is dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is particularly relevant for their anticancer and antiproliferative activities.

References

Spectroscopic and Synthetic Profile of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a common synthetic route for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles predicted spectroscopic data based on the analysis of its constituent chemical moieties and related compounds, alongside a detailed experimental protocol for its synthesis.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

The predicted Nuclear Magnetic Resonance (NMR) data is based on the analysis of similar quinoline and naphthalene structures. Chemical shifts (δ) are reported in parts per million (ppm).

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Description |

| ~12.0-13.0 | s, 1H, -COOH |

| ~8.0-9.0 | m, Ar-H (Quinoline & Naphthyl) |

| ~7.5-8.0 | m, Ar-H (Quinoline & Naphthyl) |

Predicted solvent: DMSO-d₆. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift[1]. Aromatic protons on the quinoline and naphthalene rings will likely appear in the range of 7.5-9.0 ppm. The carboxyl carbon is anticipated to be in the 165-185 δ range in the ¹³C NMR spectrum[1].

Table 2: Predicted Infrared (IR) Spectroscopy Data

The infrared (IR) spectrum is expected to show characteristic peaks for the carboxylic acid and the aromatic rings.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Broad stretch, characteristic of a carboxylic acid[1][2] |

| ~1710 | C=O | Carbonyl stretch (dimeric)[1] |

| 1500-1600 | C=C | Aromatic ring stretches |

| 750-900 | C-H | Aromatic C-H bending |

The IR spectrum of a carboxylic acid is typically distinguished by a very broad O-H stretching band and a strong C=O stretching absorption[1]. The presence of aromatic rings will give rise to C=C stretching vibrations in the 1500-1600 cm⁻¹ region and C-H bending vibrations.

Table 3: Predicted Mass Spectrometry Data

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns for a quinoline-4-carboxylic acid derivative.

| m/z (mass-to-charge ratio) | Fragment | Description |

| 299.09 | [M]⁺ | Molecular Ion (for C₂₀H₁₃NO₂) |

| 254.10 | [M - COOH]⁺ | Loss of the carboxyl radical[3][4] |

| 255.09 | [M - CO₂]⁺ | Loss of carbon dioxide[3][4] |

The molecular weight of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is 299.33 g/mol . Electron ionization mass spectrometry of 2-substituted quinoline-4-carboxylic acids typically shows a primary fragmentation pathway involving the loss of the carboxylic acid group as either a COOH radical or a CO₂ molecule[3][4].

Experimental Protocols

The synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid can be achieved through several methods, with the Doebner reaction being a prominent and effective approach[5][6][7].

Synthesis via Doebner Reaction

This method involves the condensation of an aniline, an aldehyde (in this case, 2-naphthaldehyde), and pyruvic acid.

Materials:

-

Aniline

-

2-Naphthaldehyde

-

Pyruvic acid

-

Ethanol (or other suitable solvent)

-

Trifluoroacetic acid (catalyst, optional)[6]

Procedure:

-

An equimolar mixture of aniline and 2-naphthaldehyde is refluxed in ethanol for approximately 1 hour[6].

-

Pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are added to the reaction mixture[6].

-

The mixture is then refluxed for an additional 12-24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC)[6].

-

Upon completion, the reaction mixture is cooled and poured into ice water with vigorous stirring to precipitate the crude product[6].

-

The solid product is collected by filtration.

-

Purification can be achieved by dissolving the crude product in an aqueous solution of a weak base (e.g., sodium carbonate), followed by filtration to remove any insoluble impurities. The filtrate is then acidified with a dilute acid (e.g., HCl) to re-precipitate the purified carboxylic acid[6]. The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

-

NMR Spectroscopy: The purified product is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H and ¹³C NMR analysis.

-

IR Spectroscopy: The IR spectrum of the solid product can be obtained using a KBr pellet or as a mull.

-

Mass Spectrometry: The mass spectrum can be recorded using an electron ionization (EI) or electrospray ionization (ESI) source.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic and analytical workflow for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid.

Caption: Synthetic workflow for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid.

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. chempap.org [chempap.org]

- 4. benchchem.com [benchchem.com]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid: Synthesis, Potential Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the class of 2-aryl-quinoline-4-carboxylic acids. This class of molecules is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its members, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available literature on 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, with a focus on its synthesis, potential biological activities, and detailed experimental protocols relevant to its study. While specific quantitative biological data for this exact compound is limited in publicly available literature, this review extrapolates from data on closely related 2-aryl-quinoline-4-carboxylic acid derivatives to provide a foundational understanding for researchers.

Chemical Synthesis

The synthesis of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid is primarily achieved through well-established condensation reactions, namely the Pfitzinger and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction is a classical and widely used method for the synthesis of quinoline-4-carboxylic acids.[1][2] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of the title compound, 2-acetylnaphthalene serves as the carbonyl component.

Reaction Scheme:

Isatin + 2-Acetylnaphthalene --(Base)--> 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

Experimental Protocol: Pfitzinger Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid [1]

-

Materials: Isatin, 2-acetylnaphthalene, potassium hydroxide (KOH), ethanol, hydrochloric acid (HCl) or acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a basic solution.

-

Add isatin to the solution and stir until the isatin dissolves and the color changes, indicating the formation of the potassium salt of isatinic acid.

-

To this mixture, add 2-acetylnaphthalene.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted 2-acetylnaphthalene.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Doebner Reaction

The Doebner reaction is another versatile method for synthesizing quinoline-4-carboxylic acids.[3][4] It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. While less direct for the title compound as it requires 2-naphthaldehyde and aniline, it offers a broader scope for synthesizing various 2-aryl-quinoline-4-carboxylic acids.

Reaction Scheme:

Aniline + 2-Naphthaldehyde + Pyruvic Acid → 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

Experimental Protocol: Doebner Reaction for 2-Aryl-quinoline-4-carboxylic Acids [5]

-

Materials: Substituted aniline, aromatic aldehyde (e.g., 2-naphthaldehyde), pyruvic acid, glacial acetic acid, sodium hydroxide (NaOH).

-

Procedure:

-

Prepare a mixture of pyruvic acid and the aromatic aldehyde in glacial acetic acid.

-

Reflux the mixture for approximately one hour.

-

Add the aniline to the reaction mixture and continue to reflux for several more hours.

-

Allow the mixture to cool to room temperature.

-

Basify the mixture with a 5% aqueous NaOH solution to precipitate the product.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purification can be achieved by recrystallization from an appropriate solvent.

-

Potential Biological Activities

The quinoline scaffold is a well-known pharmacophore, and its derivatives have been extensively studied for a wide range of biological activities. While specific data for 2-(naphthalen-2-yl)quinoline-4-carboxylic acid is scarce, the broader class of 2-aryl-quinoline-4-carboxylic acids has shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of quinoline derivatives against various cancer cell lines.[6][7][8] The proposed mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, some 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a protein deacetylase implicated in cancer, with IC50 values in the low micromolar range.[7]

Table 1: Cytotoxicity Data for Selected 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MOLM-13 (Leukemia) | 7.2 | [7] |

| Schiff base copper complex of quinoline-2-carboxaldehyde | PC-3 (Prostate) | 4.0 | [8] |

| Schiff base copper complex of quinoline-2-carboxaldehyde | LNCaP (Prostate) | 3.2 | [8] |

Note: This table presents data for structurally related compounds to indicate the potential activity of the 2-aryl-quinoline-4-carboxylic acid scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Cancer cell lines, culture medium, 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents, with some fluoroquinolones being widely used antibiotics. The 2-aryl-quinoline-4-carboxylic acid scaffold has also been investigated for its antibacterial and antifungal properties.[9][10][11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, sterile 96-well plates.

-

Procedure:

-

Prepare a series of twofold dilutions of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties, often attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[6][12][13][14][15] The NF-κB signaling cascade plays a crucial role in regulating the expression of pro-inflammatory cytokines and mediators.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

-

Materials: Murine macrophage cell line (e.g., RAW 264.7), cell culture medium, LPS, 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of the test compound for a short period.

-

Stimulate the cells with LPS to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

-

The amount of nitrite, a stable product of NO, is proportional to the absorbance and reflects the level of NO production.

-

Calculate the percentage inhibition of NO production by the test compound.

-

Conclusion

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a readily synthesizable compound with a scaffold that suggests significant potential for biological activity. While direct experimental data for this specific molecule is limited, the broader class of 2-aryl-quinoline-4-carboxylic acids has demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this compound by detailing its synthesis and providing robust protocols for evaluating its biological effects. Further investigation is warranted to elucidate the specific biological profile of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid and to determine its mechanism of action in various disease models.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijcps.org [ijcps.org]

- 10. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

The Dawn of a New Era in Drug Discovery: Novel Quinoline-4-Carboxylic Acid Derivatives

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold has long been a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This guide delves into the recent discoveries of novel derivatives of this versatile core, offering an in-depth exploration of their synthesis, biological activities, and mechanisms of action. This document is designed to be a vital resource, providing detailed experimental protocols, quantitative biological data, and pathway diagrams to empower professionals in the field of drug discovery and development.

Unveiling Novel Biological Activities

Recent research has illuminated the vast therapeutic potential of quinoline-4-carboxylic acid derivatives across a spectrum of diseases, including cancer, malaria, and inflammatory conditions. Scientists have successfully synthesized and evaluated several new series of these compounds, revealing potent inhibitory activities against various cellular targets.

Anticancer Innovations: Targeting Key Regulatory Enzymes

The fight against cancer has been significantly bolstered by the discovery of quinoline-4-carboxylic acid derivatives that selectively target enzymes crucial for cancer cell survival and proliferation.

1.1.1. Sirtuin 3 (SIRT3) Inhibitors: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives has been designed and synthesized as potent inhibitors of SIRT3, a key mitochondrial deacetylase implicated in cancer.[2] Among these, compound P6 demonstrated notable inhibitory selectivity for SIRT3 with an IC50 value of 7.2 µM.[2]

1.1.2. Histone Deacetylase (HDAC) Inhibitors: Inhibition of HDACs is a well-established strategy in cancer therapy. Novel 2-substituted phenylquinoline-4-carboxylic acid derivatives have been developed as potent HDAC inhibitors.[3] Compound D28 , for instance, exhibited significant HDAC3 selectivity with an IC50 value of 24.45 µM and displayed potent in vitro anticancer activity against a panel of cancer cell lines.[3]

1.1.3. Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing tumor cells.[4] Structure-guided design has led to the discovery of potent quinoline-based DHODH inhibitors, such as compound 41 , with an IC50 of 9.71 ± 1.4 nM.[4]

Antimalarial Breakthroughs

The global effort to combat malaria has seen promising advancements with the development of novel quinoline-4-carboxamide derivatives. A recent study identified a series of these compounds with multistage antimalarial activity and potent in vivo efficacy.[5] The initial screening hit was optimized to yield lead molecules with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei malaria mouse model, with ED90 values below 1 mg/kg.[5]

Quantitative Biological Data Summary

To facilitate a clear comparison of the biological activities of these novel derivatives, the following tables summarize the key quantitative data.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Target | IC50 (µM) | Cancer Cell Line(s) | Reference |

| P6 | SIRT3 | 7.2 | MLLr leukemic cell lines | [2][6] |

| D28 | HDAC3 | 24.45 | K562, U266, U937, MCF-7, etc. | [3] |

| D29 | HDAC3 | 0.477 | - | [3] |

| Compound 41 | DHODH | 0.00971 | - | [4][6] |

| Compound 43 | DHODH | 0.0262 | - | [4][6] |

| 3j | - | - (82.9% growth reduction) | MCF-7 (Breast) | [7] |

Table 2: Antiproliferative Activity of Compound D28 against Various Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Leukemia | 1.02 |

| U266 | Myeloma | 1.08 |

| U937 | Lymphoma | 1.11 |

| MCF-7 | Breast | 5.66 |

| Fadu | Head and Neck | 3.22 |

| MDA-MB-231 | Breast | 4.15 |

| MDA-MB-468 | Breast | 2.89 |

| A549 | Lung | 2.83 |

| A2780 | Ovarian | 3.86 |

| HepG2 | Liver | 2.16 |

Table 3: Antimalarial Activity of Quinoline-4-Carboxamide Derivatives [5]

| Compound ID | Target Stage | EC50 (nM) | In Vivo Efficacy (P. berghei) |

| Screening Hit (1) | Blood Stage (P. falciparum) | 120 | - |

| Optimized Leads | Blood Stage (P. falciparum) | Low nanomolar | ED90 < 1 mg/kg (oral) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. This section provides protocols for the synthesis and biological evaluation of the highlighted quinoline-4-carboxylic acid derivatives.

General Synthetic Methodologies

The synthesis of quinoline-4-carboxylic acids often relies on classical reactions such as the Doebner and Pfitzinger reactions.[1][8]

3.1.1. Doebner Reaction: This method involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acid derivatives.[9][10] Recent modifications have focused on developing more environmentally friendly and efficient protocols, such as using water as a solvent and employing catalysts like p-TSA.

3.1.2. Pfitzinger Reaction: This reaction utilizes the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][11] This has been a key method for generating 2,4-disubstituted quinoline analogues.[4]

Workflow for the Pfitzinger Synthesis of Quinoline Analogues

Caption: Synthetic routes for 2,4-disubstituted quinoline analogues via the Pfitzinger reaction.[4]

Synthesis of 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives (SIRT3 Inhibitors)

A detailed synthesis for this series, including the preparation of compound P11, is provided as an example.[2]

-

Intermediate Synthesis: The core quinoline structure is typically formed via a Doebner reaction between an appropriately substituted aniline, 4-aminobenzaldehyde, and pyruvic acid.

-

Amide Coupling: The resulting quinoline-4-carboxylic acid is then coupled with various anilines.

-

Acryloylation: The final step involves the acryloylation of the amino group to yield the target compounds.

Example Synthesis of 2-(4-Acryloylamino-phenyl)-quinoline-4-carboxylic acid (4-chloro-phenyl)-amide (P11): [2] This compound was derived by crystallization in EtOAc as a white powder.

-

Yield: 76%

-

HRMS C25H18ClN3O2 [M + H]+: Calculated: 428.11211, Found: 428.11087.

-

1H NMR (400 MHz, DMSO) δ: 10.96 (s, 1H), 10.40 (s, 1H), 8.41–8.34 (m, 3H), 8.15 (d, J = 8.6 Hz, 2H), 7.93–7.81 (m, 5H), 7.65 (t, J = 7.7 Hz, 1H), 7.49 (d, J = 8.8 Hz, 2H), 6.50 (dd, J = 16.9, 10.1 Hz, 1H), 6.36–6.28 (m, 1H), 5.84–5.78 (m, 1H).

In Vitro Biological Assays

3.3.1. SIRT3 Inhibitory Assay: The inhibitory activity against SIRT3 can be assessed using a commercially available SIRT3 activity assay kit. The assay measures the fluorescence generated by the deacetylation of a substrate peptide by SIRT3.

Workflow for In Vitro Enzyme Inhibition Assay

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds. The methods described herein are based on well-established named reactions in heterocyclic chemistry, namely the Doebner and Pfitzinger reactions.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds known for their diverse pharmacological activities, including potential antitumor, antiviral, and antibacterial properties. The introduction of a naphthalene moiety at the 2-position of the quinoline ring can significantly influence the molecule's biological activity and pharmacokinetic profile. This document outlines two reliable synthetic routes to 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, providing detailed protocols to facilitate its preparation in a laboratory setting.

Synthetic Strategies

Two primary and effective methods for the synthesis of 2-substituted quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.

-

The Doebner Reaction: This is a three-component reaction involving the condensation of an aniline, an aldehyde, and pyruvic acid. For the target molecule, this involves the reaction of aniline, 2-naphthaldehyde, and pyruvic acid.[1][2]

-

The Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] To synthesize 2-(naphthalen-2-yl)quinoline-4-carboxylic acid via this route, isatin is reacted with 2-acetylnaphthalene.[3]

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic methods. Please note that yields are representative and can vary based on reaction scale and optimization.

| Parameter | Doebner Reaction | Pfitzinger Reaction |

| Reactants | Aniline, 2-Naphthaldehyde, Pyruvic Acid | Isatin, 2-Acetylnaphthalene |

| Catalyst/Reagent | Acid catalyst (e.g., TFA, Lewis Acids) | Strong base (e.g., KOH) |

| Solvent | Ethanol, Acetonitrile | Ethanol |

| Typical Reaction Time | 12-24 hours | 12-24 hours |

| Typical Yield | Moderate to Good | Good to Excellent |

| Melting Point (°C) | Not explicitly reported | Not explicitly reported |

| Molecular Formula | C₂₀H₁₃NO₂ | C₂₀H₁₃NO₂ |

| Molecular Weight | 299.33 g/mol | 299.33 g/mol |

Experimental Protocols

Protocol 1: Synthesis via Doebner Reaction

This protocol is adapted from general Doebner reaction procedures for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[4]

Materials:

-

Aniline

-

2-Naphthaldehyde

-

Pyruvic acid

-

Ethanol (absolute)

-

Trifluoroacetic acid (TFA) or a suitable Lewis acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthaldehyde (1.0 equivalent) and aniline (1.0 equivalent) in absolute ethanol.

-

Initial Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.

-

Addition of Pyruvic Acid and Catalyst: Add pyruvic acid (1.1 equivalents) to the reaction mixture, followed by a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the aqueous layer and extract it twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-(naphthalen-2-yl)quinoline-4-carboxylic acid by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis via Pfitzinger Reaction

This protocol is based on established Pfitzinger reaction methodologies for preparing 2-aryl-quinoline-4-carboxylic acids.[5][6]

Materials:

-

Isatin

-

2-Acetylnaphthalene

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

Procedure:

-

Preparation of Potassium Isatinate: In a round-bottom flask, dissolve potassium hydroxide (3.0 equivalents) in 95% ethanol with stirring. To this basic solution, add isatin (1.0 equivalent). The color of the solution will typically change, indicating the ring-opening of isatin to form the potassium salt of isatinic acid. Stir for 30-60 minutes at room temperature.

-

Addition of Carbonyl Compound: Add 2-acetylnaphthalene (1.0 equivalent) to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and then remove the bulk of the ethanol by rotary evaporation.

-

Work-up: Add water to the residue to dissolve the potassium salt of the product.

-

Extraction of Impurities: Extract the aqueous solution with diethyl ether to remove any unreacted 2-acetylnaphthalene and other neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates completely.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 2-(naphthalen-2-yl)quinoline-4-carboxylic acid can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualizations

Doebner Reaction Workflow

Caption: General workflow for the Doebner synthesis.

Pfitzinger Reaction Signaling Pathway

Caption: Key steps in the Pfitzinger reaction pathway.

References

Experimental protocol for using 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid in assays.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid in various biological assays. The protocols detailed below are based on the known activities of structurally related quinoline-4-carboxylic acid derivatives and are intended to serve as a foundational framework for investigating the potential therapeutic properties of this specific compound.

Introduction

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a quinoline derivative with a naphthalene substituent at the 2-position and a carboxylic acid group at the 4-position.[1] This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds, including antibacterial and anticancer properties.[1] The quinoline core is a well-established pharmacophore, and the addition of the naphthalene moiety may influence the compound's interaction with biological targets.[1]

The proposed applications for this compound are in the fields of oncology and bacteriology, focusing on its potential as an inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3), which are implicated in cancer cell proliferation and metabolism.

Potential Biological Activities and Assays

Based on the activities of analogous compounds, 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is hypothesized to possess anticancer and antibacterial properties. The following sections detail the protocols for assays to investigate these potential activities.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.[2]

Application Note: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[3][4] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest at the S-phase.[3] Structurally similar quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[3][5]

Quantitative Data for Structurally Similar Compounds:

| Compound ID | Target | IC50 (nM) | Reference |

| Analogue 41 | DHODH | 9.71 ± 1.4 | [3][5] |

| Analogue 43 | DHODH | 26.2 ± 1.8 | [3][5] |

Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid against DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Decylubiquinone

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

-

Positive control (e.g., Brequinar)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid in DMSO. Create a serial dilution in Assay Buffer to achieve a range of test concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

2 µL of diluted test compound or control.

-

88 µL of Assay Buffer containing DHODH enzyme.

-

Incubate for 15 minutes at room temperature.

-

-